molecular formula C22H16N4O3 B3827295 (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE

(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE

Cat. No.: B3827295
M. Wt: 384.4 g/mol
InChI Key: YQOSITWTPPNUHR-RVDMUPIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE is a complex organic molecule featuring a benzimidazole moiety linked to a furan ring through a propenenitrile bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE typically involves multi-step organic reactions. One common approach is the condensation of 2-(1H-1,3-benzodiazol-2-yl)acetonitrile with 5-(2,5-dimethyl-4-nitrophenyl)furan-2-carbaldehyde under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and furan moieties.

    Reduction: Reduction reactions can target the nitro group on the phenyl ring, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzimidazole and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation of the benzimidazole ring can produce various oxidized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biological processes.

Medicine

Medicinal chemistry applications include the development of new pharmaceuticals. The compound’s structure suggests potential activity against various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and dyes, due to its stable and versatile structure.

Mechanism of Action

The mechanism of action of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE involves interactions with specific molecular targets. For instance, the benzimidazole moiety can interact with enzymes or receptors, potentially inhibiting their activity. The nitro group on the phenyl ring can undergo reduction to form reactive intermediates that further interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(1H-1,3-benzodiazol-2-yl)prop-2-enoic acid hydrochloride
  • 5-Hydroxyindoleacetic acid
  • Imidazole derivatives

Uniqueness

Compared to similar compounds, (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE stands out due to its unique combination of a benzimidazole and a furan ring. This structure provides a distinct set of chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dimethyl-4-nitrophenyl)furan-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O3/c1-13-10-20(26(27)28)14(2)9-17(13)21-8-7-16(29-21)11-15(12-23)22-24-18-5-3-4-6-19(18)25-22/h3-11H,1-2H3,(H,24,25)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOSITWTPPNUHR-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C)C2=CC=C(O2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE
Reactant of Route 2
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE
Reactant of Route 3
Reactant of Route 3
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE
Reactant of Route 4
Reactant of Route 4
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE
Reactant of Route 5
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE
Reactant of Route 6
(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[5-(2,5-DIMETHYL-4-NITROPHENYL)FURAN-2-YL]PROP-2-ENENITRILE

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